molecular formula C15H20O B14338860 9-Phenylnon-8-enal CAS No. 109318-79-8

9-Phenylnon-8-enal

Cat. No.: B14338860
CAS No.: 109318-79-8
M. Wt: 216.32 g/mol
InChI Key: FZTVALCKJJMFCR-UHFFFAOYSA-N
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Description

9-Phenylnon-8-enal is an organic compound with the molecular formula C15H20O It is characterized by the presence of a phenyl group attached to a nonenal chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Phenylnon-8-enal typically involves the reaction of a phenyl-substituted alkene with an aldehyde. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

9-Phenylnon-8-enal can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine or nitric acid.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

9-Phenylnon-8-enal has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 9-Phenylnon-8-enal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to modifications in their activity. The phenyl group can participate in π-π interactions with aromatic residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

    Cinnamaldehyde: Similar structure with a phenyl group and an aldehyde, but with a shorter carbon chain.

    Nonenal: Lacks the phenyl group but has a similar nonenal chain.

Uniqueness

9-Phenylnon-8-enal is unique due to the combination of a long nonenal chain and a phenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where both aromatic and aliphatic characteristics are desired.

Properties

CAS No.

109318-79-8

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

IUPAC Name

9-phenylnon-8-enal

InChI

InChI=1S/C15H20O/c16-14-10-5-3-1-2-4-7-11-15-12-8-6-9-13-15/h6-9,11-14H,1-5,10H2

InChI Key

FZTVALCKJJMFCR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CCCCCCCC=O

Origin of Product

United States

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